magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascorbic acid-2-phosphate magnesium salt involves the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . This process ensures the formation of a stable compound that retains the beneficial properties of vitamin C while enhancing its stability.
Industrial Production Methods
In industrial settings, the production of ascorbic acid-2-phosphate magnesium salt typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process includes precise measurements of reactants, controlled temperature, and pH levels to optimize the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ascorbic acid-2-phosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically in the presence of reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dehydroascorbic acid derivatives, while reduction can produce more stable ascorbate forms .
Scientific Research Applications
Ascorbic acid-2-phosphate magnesium salt has a wide range of scientific research applications:
Chemistry: Used in emulsion-based experiments and biocatalytic dephosphorylation.
Biology: Plays a role in cell differentiation, tissue engineering, and gene repression studies.
Medicine: Utilized in the development of advanced therapy medicinal products, including gene, cell, and tissue engineering therapies
Industry: Applied in the formulation of stable vitamin C derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of ascorbic acid-2-phosphate magnesium salt involves its role as an antioxidant. It donates electrons to neutralize free radicals, such as superoxide ions and peroxides, generated during oxidative stress. This compound also acts as a co-factor for Fe (II) 2-oxoglutarate dioxygenase enzymes, promoting DNA demethylation and regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
L-ascorbic acid 2-phosphate sodium salt: Another stable derivative of vitamin C with similar applications in cell culture and medicinal products.
Magnesium ascorbyl phosphate: Known for its stability and use in various research domains, including cell differentiation and tissue engineering.
Uniqueness
Ascorbic acid-2-phosphate magnesium salt is unique due to its enhanced stability and slow hydrolysis, making it a preferred choice for long-term applications in cell culture and advanced therapy medicinal products. Its ability to act as an antioxidant and co-factor in enzymatic reactions further distinguishes it from other vitamin C derivatives .
Properties
Molecular Formula |
C6H7MgO9P |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,5+;/m0./s1 |
InChI Key |
WRBOSFAEKUWLTJ-RXSVEWSESA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
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